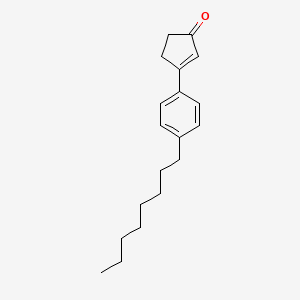

3-(4-Octylphenyl)cyclopent-2-enone

Beschreibung

3-(4-Octylphenyl)cyclopent-2-enone is a cyclopentenone derivative featuring a conjugated enone system (α,β-unsaturated ketone) and a lipophilic 4-octylphenyl substituent. Cyclopentenones are reactive intermediates in organic synthesis and are studied for their biological and materials science applications. The octylphenyl group introduces significant hydrophobicity, which may enhance membrane permeability in biological systems or influence morphology in polymer-based materials.

Eigenschaften

Molekularformel |

C19H26O |

|---|---|

Molekulargewicht |

270.4 g/mol |

IUPAC-Name |

3-(4-octylphenyl)cyclopent-2-en-1-one |

InChI |

InChI=1S/C19H26O/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)18-13-14-19(20)15-18/h9-12,15H,2-8,13-14H2,1H3 |

InChI-Schlüssel |

IBAUFZBIROINJB-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCC1=CC=C(C=C1)C2=CC(=O)CC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Androstadienone can be synthesized from androstadienol through the action of the enzyme 3β-hydroxysteroid dehydrogenase . This enzyme catalyzes the oxidation of the hydroxyl group at the third carbon position to a keto group, resulting in the formation of androstadienone .

Industrial Production Methods

Industrial production of androstadienone often involves microbial transformation processes. Microorganisms such as Rhodococcus and Mycobacterium species are used to convert phytosterols into steroidal intermediates, which are then further processed to produce androstadienone .

Analyse Chemischer Reaktionen

Types of Reactions

Androstadienone undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized forms such as androstenone.

Reduction: Reduction of the keto group to form androstadienol.

Substitution: Introduction of different functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents like or .

Reduction: Commonly uses reducing agents such as or .

Substitution: Often employs reagents like or under controlled conditions.

Major Products

Oxidation: Produces compounds like .

Reduction: Results in the formation of .

Substitution: Leads to various derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Androstadienone has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study steroidal transformations and reactions.

Biology: Investigated for its role as a pheromone and its effects on human behavior and mood.

Medicine: Explored for potential therapeutic applications in mood disorders and social behavior modulation.

Industry: Utilized in the formulation of fragrances and perfumes due to its pheromone-like properties

Wirkmechanismus

Androstadienone exerts its effects primarily through its interaction with the olfactory system . It binds to specific receptors in the nasal cavity, which then send signals to the brain, influencing emotional and social responses. The compound has been shown to affect the levels of cortisol , a stress hormone, thereby modulating mood and behavior .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analog: 3-(3-Butenyl)cyclopent-2-enone

Core Structure: Cyclopent-2-enone Substituent: 3-Butenyl (C₄H₇) Key Differences:

- The 3-butenyl group is a smaller, aliphatic chain compared to the bulky 4-octylphenyl substituent.

- Reduced steric hindrance and lower molecular weight likely increase volatility and reactivity in cycloaddition reactions.

- Applications: Primarily used in organic synthesis as a diene in Diels-Alder reactions .

Cyclopentanone Derivative: 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone

Core Structure: Cyclopentanone (saturated ketone) Substituents: 4-Chlorophenylmethyl, dimethyl Key Differences:

Bioactive Analog: SLP7111228

Core Structure : 1,2,4-Oxadiazole-pyrrolidine

Substituent : 4-Octylphenyl (on oxadiazole ring)

Key Differences :

- The oxadiazole ring replaces the cyclopentenone core, altering electronic properties and hydrogen-bonding capacity.

- The 4-octylphenyl group contributes to selective Sphingosine Kinase 1 (SphK1) inhibition (Ki = 48 nM), suggesting its role in enhancing lipophilicity and target binding .

Applications : Investigational therapeutic agent for diseases involving SphK1 dysregulation .

Data Table: Comparative Analysis of Analogs

*Estimated based on structural formula.

Research Findings and Implications

Role of the 4-Octylphenyl Group: In SLP7111228, this substituent enhances membrane permeability and target affinity, suggesting similar benefits in 3-(4-Octylphenyl)cyclopent-2-enone for biological applications . In materials science, the bulky aryl group could improve thermal stability and phase separation in polymer blends, as seen in annealed solar cells (e.g., 5% efficiency gains post-annealing) .

Core Structure Reactivity: Cyclopentenones’ enone system enables electrophilic reactivity, unlike saturated cyclopentanones or heterocyclic oxadiazoles. This makes them suitable for synthetic modifications like Michael additions.

Synthetic Challenges :

- Steric hindrance from the octylphenyl group may complicate synthesis, requiring optimized conditions (e.g., sodium hydride-mediated reactions as in ).

Biologische Aktivität

3-(4-Octylphenyl)cyclopent-2-enone is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action based on available research findings.

Chemical Structure and Properties

The molecular structure of 3-(4-Octylphenyl)cyclopent-2-enone features a cyclopentene ring substituted with a 4-octylphenyl group. This unique structure is believed to contribute to its biological activities.

Antimicrobial Activity

Research indicates that 3-(4-Octylphenyl)cyclopent-2-enone exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's effectiveness against resistant strains suggests a potential role in developing new antimicrobial agents.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Table 1: Antimicrobial activity of 3-(4-Octylphenyl)cyclopent-2-enone against selected microorganisms.

Anticancer Activity

Studies have demonstrated that 3-(4-Octylphenyl)cyclopent-2-enone possesses anticancer properties. It has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and the disruption of mitochondrial membrane potential.

Case Study: Breast Cancer Cells

In a recent study, breast cancer cell lines were treated with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 50 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 85 |

| 50 | 60 |

| 100 | 30 |

Table 2: Effect of 3-(4-Octylphenyl)cyclopent-2-enone on breast cancer cell viability.

The mechanisms underlying the biological activities of 3-(4-Octylphenyl)cyclopent-2-enone are multifaceted:

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

- Inhibition of Signaling Pathways : The compound may inhibit key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.